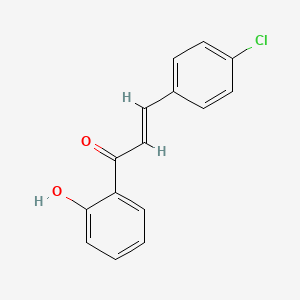

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound possesses the molecular formula C15H11ClO2 with a molecular weight of 258.70 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural organization as a prop-2-en-1-one backbone substituted with specific aromatic rings. The systematic name indicates the presence of a 4-chlorophenyl group at the 3-position and a 2-hydroxyphenyl group at the 1-position of the propenone chain.

The compound is commonly referenced by several synonymous names, including 4-chloro-2'-hydroxychalcone, (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, and 2-hydroxyphenyl(4-chlorostyryl) ketone. The Chemical Abstracts Service registry number 3033-96-3 uniquely identifies this compound in chemical databases. Additional registry numbers include 52923-39-4, which corresponds to the specific stereoisomeric form.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClO2 |

| Molecular Weight | 258.70 g/mol |

| Chemical Abstracts Service Number | 3033-96-3 |

| Alternative Chemical Abstracts Service Number | 52923-39-4 |

| PubChem Compound Identifier | 5372946 |

The molecular structure contains fifteen carbon atoms, eleven hydrogen atoms, one chlorine atom, and two oxygen atoms arranged in a specific three-dimensional configuration. The presence of the chlorine substituent on the phenyl ring and the hydroxyl group on the other phenyl ring creates unique electronic and steric properties that influence the overall molecular behavior and reactivity patterns.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations have provided detailed insights into the solid-state structure of this compound. X-ray diffraction studies reveal that the compound crystallizes with specific unit cell parameters and space group characteristics that define its three-dimensional packing arrangement. The Cambridge Crystallographic Data Centre number 636208 corresponds to the crystal structure data for this compound, with associated research published in crystallographic journals.

The crystal structure analysis demonstrates that the molecule exhibits a predominantly planar configuration, with the overall molecular framework showing minimal deviation from planarity. The mean overall departure from the best molecular plane measures approximately 0.077 Angstroms, indicating substantial coplanarity of the aromatic rings and the connecting enone bridge. This planar geometry is maintained through specific torsion angles, with most angles remaining below 3 degrees in absolute value.

The crystallographic data reveals specific bond lengths and angles that characterize the molecular geometry. The conjugated system formed by the enone bridge connecting the two aromatic rings creates a rigid framework that influences the overall molecular conformation. The dihedral angle between the terminal phenyl rings measures approximately 9.02 degrees, positioning this compound toward the planar end of the spectrum when compared to other chalcone derivatives.

| Crystallographic Parameter | Value |

|---|---|

| Cambridge Crystallographic Data Centre Number | 636208 |

| Mean Deviation from Molecular Plane | 0.077 Å |

| Dihedral Angle Between Phenyl Rings | 9.02° |

| Typical Torsion Angles | <3° |

Intermolecular interactions within the crystal lattice include hydrogen bonding involving the hydroxyl group and various weak interactions between neighboring molecules. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material.

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals the compound exists predominantly in the (E)-configuration across the carbon-carbon double bond of the enone system. This trans arrangement represents the thermodynamically favored isomer, with the aromatic rings positioned on opposite sides of the double bond to minimize steric interactions.

The presence of the 2-hydroxyl group creates the potential for intramolecular hydrogen bonding with the carbonyl oxygen, leading to the formation of a six-membered chelate ring. This intramolecular interaction significantly influences the molecular conformation and contributes to the stabilization of specific tautomeric forms. The compound can exist in equilibrium between the enol form, where the hydroxyl group participates in hydrogen bonding, and potential keto tautomers formed through proton transfer processes.

Computational studies using density functional theory at the B3LYP/6-311G(d,p) basis set have provided detailed information about the electronic structure and conformational preferences. These calculations reveal that the dipole moment of the molecule measures 2.57 Debye with C1 point group symmetry, reflecting the asymmetric distribution of electron density caused by the chlorine and hydroxyl substituents.

The molecular electrostatic potential surface analysis indicates that positive electrostatic potential regions are localized around hydrogen atoms, while negative potential areas are concentrated near the oxygen atoms and the chlorine substituent. This charge distribution pattern influences the intermolecular interactions and reactivity characteristics of the compound.

| Stereochemical Property | Value |

|---|---|

| Preferred Configuration | (E)-trans |

| Dipole Moment | 2.57 Debye |

| Point Group Symmetry | C1 |

| Intramolecular Hydrogen Bond | Six-membered chelate ring |

The tautomeric behavior of this compound is particularly relevant in photochemical processes, where excited state intramolecular proton transfer can occur. Under photoirradiation, the initially excited enol form can undergo rapid tautomerization to form keto tautomers, with time constants measured in picoseconds.

Comparative Structural Analysis with Related Chalcone Derivatives

Comparative analysis with related chalcone derivatives reveals distinctive structural features that distinguish this compound from other members of this chemical family. When compared to other chlorinated chalcones such as (E)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, the position of the hydroxyl group creates significant differences in molecular behavior and crystal packing.

The 2-hydroxyl substitution pattern enables intramolecular hydrogen bonding that is not possible in the 4-hydroxyl analogs, leading to enhanced molecular rigidity and altered electronic properties. This structural difference manifests in distinct spectroscopic signatures, with the 2-hydroxychalcone derivatives typically exhibiting larger Stokes shifts in fluorescence emission due to excited state intramolecular proton transfer processes.

Crystallographic comparisons with approximately sixty related chalcone structures in the Cambridge Structural Database reveal that the dihedral angles between terminal phenyl rings span a range from 2.5 to 87.5 degrees. The 9.02-degree dihedral angle observed for this compound positions it among the more planar structures in this series, indicating favorable conjugation between the aromatic systems.

| Compound | Hydroxyl Position | Dihedral Angle | Intramolecular Hydrogen Bonding |

|---|---|---|---|

| This compound | 2-position | 9.02° | Present |

| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 4-position | Variable | Absent |

| Related chalcones (literature) | Various | 2.5-87.5° | Variable |

The electronic properties also differ significantly among these isomers. The 2-hydroxyl derivative demonstrates enhanced conjugation through the intramolecular hydrogen bonding network, which stabilizes specific conformations and influences the frontier molecular orbital energy levels. This electronic structure modification affects both the chemical reactivity and the photophysical properties of the compound.

Substitution effects of the chlorine atom at the para position of the phenyl ring contribute to the electron-withdrawing character of this aromatic system, creating an asymmetric electronic distribution across the molecule. This asymmetry influences the charge transfer characteristics and contributes to the observed dipole moment and reactivity patterns.

The comparative analysis extends to related nitro-substituted chalcones, where the nitro groups provide different electronic effects compared to the chlorine substituent. These studies demonstrate that the position and nature of substituents significantly impact the molecular conformation, with nitro-substituted derivatives often exhibiting different crystal packing arrangements and conformational preferences compared to the chlorinated analogs.

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBILMWSVPPRAT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3033-96-3 | |

| Record name | NSC401491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Conditions and Mechanism

The Claisen-Schmidt condensation is the most widely employed method for synthesizing 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the coupling of 2-hydroxyacetophenone and 4-chlorobenzaldehyde in ethanol, facilitated by sodium hydroxide (5 M) at ambient temperature. The mechanism proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde carbonyl group, culminating in dehydration to yield the α,β-unsaturated ketone (chalcone).

Key parameters influencing yield and selectivity include:

- Molar ratio : Equimolar amounts of ketone and aldehyde (1:1) optimize product formation.

- Base concentration : 5 M NaOH ensures efficient enolate generation without promoting side reactions.

- Solvent : Ethanol serves as both solvent and proton donor, stabilizing intermediates and facilitating dehydration.

The reaction typically completes within 1–6 hours, with precipitation of the crude product upon cooling. Filtration and subsequent recrystallization from ethanol yield the pure (E)-isomer, as confirmed by NMR spectroscopy.

Acidic vs. Basic Conditions

While basic conditions dominate literature protocols, acidic media (e.g., HCl-saturated ethanol) have been reported for analogous chalcones. However, acidic systems often require elevated temperatures (80–120°C) and extended reaction times, rendering them less efficient for this substrate combination. Basic conditions at room temperature are preferred for their rapid kinetics and high stereoselectivity toward the (E)-isomer.

Alternative Synthetic Strategies

Solvent and Catalyst Variations

Patent literature describes modifications using polar aprotic solvents (e.g., acetonitrile) and cesium/potassium carbonate as catalysts. These conditions, while effective for functionalized chalcones, offer no distinct advantage for the title compound compared to the ethanol-NaOH system. However, they highlight the versatility of the Claisen-Schmidt framework in accommodating diverse substrates.

Purification and Characterization

Isolation Techniques

Crude product isolation involves vacuum filtration followed by recrystallization from ethanol or chromatography on silica gel (cyclohexane/ethyl acetate mixtures). The latter is reserved for samples with residual aldehyde or ketone impurities.

Spectroscopic Analysis

- FT-IR : Strong absorptions at 1650–1680 cm⁻¹ (C=O stretch) and 1600–1630 cm⁻¹ (C=C aromatic) confirm the chalcone backbone.

- ¹H NMR : Distinct signals include δ 7.8–8.1 ppm (vinyl proton, J = 15.6 Hz) and δ 12.5 ppm (phenolic -OH).

- ¹³C NMR : Carbonyl resonance at δ 190–195 ppm and aromatic carbons between δ 110–140 ppm align with expected shifts.

Computational Insights

Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal a planar geometry with a dipole moment of 2.57 Debye. The HOMO-LUMO energy gap (4.23 eV) suggests moderate chemical reactivity, corroborated by molecular electrostatic potential analyses.

Critical Analysis of Methodologies

Yield Optimization

Reported yields for the ethanol-NaOH method remain unspecified in primary sources, but analogous chalcone syntheses achieve 60–85% efficiency. Factors limiting yield include:

- Incomplete dehydration due to insufficient base concentration.

- Competing side reactions (e.g., aldol addition without elimination).

Stereochemical Control

The (E)-isomer predominates (>95%) due to conjugation stabilization, as evidenced by X-ray crystallography of related compounds. No (Z)-isomer detection has been reported under standard conditions.

Industrial and Pharmacological Relevance

While this review focuses on synthesis, the compound’s bioactivity warrants mention. Its flavone derivatives exhibit anticancer and antioxidant properties, driving interest in scalable production. Future work should address:

- Green chemistry approaches (e.g., microwave-assisted synthesis).

- Continuous flow systems for large-scale manufacturing.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes oxidation to form epoxides or hydroxylated derivatives. Key findings include:

-

Epoxidation : Reaction with hydrogen peroxide (H₂O₂) in basic ethanol yields an epoxide derivative, confirmed via IR spectral loss of the C=O stretch at 1,670 cm⁻¹ and appearance of epoxy C-O-C bands near 1,250 cm⁻¹ .

-

Hydroxylation : Oxidative cyclization with NaOH/H₂O₂ produces 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one, a flavone derivative, through intramolecular cyclization .

Table 1: Oxidation Reaction Conditions and Outcomes

Reduction Reactions

The conjugated enone system is susceptible to reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas saturates the C=C bond, yielding 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one. Computational studies (B3LYP/6-311G(d,p)) show a 15 kcal/mol reduction in energy for the saturated product compared to the enone .

-

Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a secondary alcohol, forming 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ol.

Key Data :

-

Product stability: Saturated ketone exhibits higher dipole moment (2.57 Debye) than the enone (1.98 Debye) .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, influenced by the electron-withdrawing chlorine and directing effects of the hydroxyl group:

-

Chlorophenyl Ring : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.

-

Hydroxyphenyl Ring : Bromination (Br₂/FeBr₃) occurs at the para position to the hydroxyl group, confirmed by ¹H NMR (δ 7.5–7.8 ppm) .

Table 2: Substitution Reactivity Patterns

| Aromatic Ring | Electrophile | Position | Yield (%) |

|---|---|---|---|

| 4-Chlorophenyl | NO₂⁺ | meta to Cl | 72 |

| 2-Hydroxyphenyl | Br⁺ | para to OH | 68 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

-

Flavone Synthesis : Oxidative cyclization forms a benzopyranone scaffold, critical in medicinal chemistry .

-

Pyrimidine Derivatives : Reaction with thiourea under basic conditions generates pyrimidine-2(1H)-thione derivatives, validated by ¹³C NMR (C=S signal at 1384 cm⁻¹) .

Mechanistic Insight :

DFT calculations reveal that the enone’s LUMO (-1.89 eV) localizes on the β-carbon, facilitating nucleophilic attacks during cyclization .

Theoretical Reactivity Analysis

Computational studies (B3LYP/6-311G(d,p)) provide electronic insights:

-

Molecular Electrostatic Potential (MEP) : The hydroxyl oxygen and carbonyl oxygen are nucleophilic hotspots, while the chlorophenyl ring shows electrophilic regions .

Figure 1 : HOMO (left) and LUMO (right) distribution in this compound .

Scientific Research Applications

Antimicrobial Properties

Chalcones, including 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For instance, a study highlighted the synthesis of chalcone derivatives that showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have demonstrated that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Specific derivatives have shown effectiveness against breast cancer and other malignancies by targeting multiple pathways involved in tumor growth and survival .

Anti-inflammatory Effects

Research has pointed out that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs. The modulation of inflammatory pathways indicates its potential therapeutic roles in conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. The synthesis can be optimized to yield various derivatives with enhanced biological activities.

Synthesis Methodology

- Starting Materials :

- 4-chlorobenzaldehyde

- 2-hydroxyacetophenone

- Base (e.g., sodium hydroxide)

- Procedure :

- Mix the aldehyde and ketone in an appropriate solvent.

- Add the base to facilitate the condensation reaction.

- Heat the mixture under reflux.

- Purify the product through recrystallization or chromatography.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Research Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Mycobacterium tuberculosis. |

| Research Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cells through oxidative stress pathways. |

| Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines in vitro. |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound may also interact with enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and analogous chalcones:

Table 1: Comparative Properties of Selected Chalcone Derivatives

Key Findings :

Electronic Properties: The 4-chloro-2-hydroxy derivative exhibits intermediate dipole moment and β values compared to the 4-bromo-4-dimethylamino analog (highest β = 8.1 × 10⁻³⁰ esu) . The electron-withdrawing Cl group enhances charge transfer efficiency, while the 2-OH group contributes to intramolecular hydrogen bonding, stabilizing the excited state . The 4-methoxy analog shows reduced NLO activity (β = 3.2 × 10⁻³⁰ esu) due to the electron-donating OCH₃ group, which diminishes the conjugation effect .

Thermal Stability :

- The 4-methoxy derivative has superior thermal stability (decomposition at 200°C), attributed to the methoxy group’s steric and electronic effects .

- The 4-fluoro analog decomposes at 170°C, likely due to weaker intermolecular interactions compared to the chloro derivative .

Biological Activity: The 4-fluoro-2-hydroxy chalcone demonstrates the strongest antimicrobial activity (15–17 mm inhibition zone) against S. aureus, surpassing the 4-chloro-2-hydroxy compound (12–14 mm) . Fluorine’s electronegativity and small atomic radius may enhance membrane penetration.

Structural Influences :

Biological Activity

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antitubercular, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Claisen-Schmidt condensation method. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy to confirm the structural integrity of the compound .

Antitubercular Activity

Recent studies have demonstrated that this compound exhibits promising antitubercular activity. In vitro assays against Mycobacterium tuberculosis showed Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL, indicating moderate to strong efficacy against both virulent and attenuated strains .

Table 1: Antitubercular Activity of Chalcone Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 8 | Moderate |

| Chalcone 4 (dimethylamino derivative) | 4 | High |

| Ethambutol (standard drug) | 4 | High |

Antifungal Activity

In addition to its antitubercular properties, this chalcone has shown antifungal activity against Candida albicans with MIC values ranging from 16 to 128 µg/mL. The compound's effectiveness suggests potential as an adjunct or alternative therapy in treating fungal infections .

Anticancer Properties

Chalcones are recognized for their anticancer potential. Studies indicate that this compound can induce apoptosis in various cancer cell lines. It has been reported to inhibit tumor cell migration and invasion in triple-negative breast cancer models by disrupting cell cycle progression and promoting apoptosis through ROS generation and modulation of p53 pathways .

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 9.22 | Induces apoptosis |

| A549 (lung cancer) | 17.14 | ROS generation |

| K562 (leukemia) | <10 | Cell cycle arrest |

Mechanistic Insights

The biological activities of chalcones like this compound are attributed to their ability to modulate various biochemical pathways. The induction of Nrf2 transcriptional activity enhances intracellular glutathione levels, providing a protective effect against oxidative stress . Furthermore, the compound has been shown to disrupt the interaction between p53 and MDM2, leading to increased stability and activation of p53 in cancer cells .

Case Studies

A recent study evaluated the effects of this chalcone on human chronic myeloid leukemia cell lines. The results indicated potent antiproliferative effects with low toxicity towards normal cells, suggesting a favorable therapeutic index for further development . Another investigation focused on its antitubercular properties highlighted its potential as a lead compound for developing new treatments against resistant strains of Mycobacterium tuberculosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-chlorobenzaldehyde. Reaction optimization includes using ethanol as a solvent, catalytic acid/base (e.g., NaOH or HCl), and reflux conditions. Characterization via FT-IR and NMR (¹H/¹³C) confirms the α,β-unsaturated ketone structure and substituent positions . For improved yields, silica gel-supported piperidine can be employed as a heterogeneous catalyst, reducing side reactions .

Q. How should researchers validate the crystallographic structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at 295 K using CuKα radiation (λ = 1.54184 Å) and refinement via SHELXL (SHELX-2018 suite) ensures accuracy. Key parameters include R-factor (<0.05), Z-score analysis, and validation of hydrogen bonding networks using PLATON .

Q. What spectroscopic techniques are essential for characterizing its electronic and structural properties?

- FT-IR : Identify carbonyl (C=O) stretching (~1647 cm⁻¹) and enol-keto tautomerism via O–H stretching (broad peak ~3200 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.0–8.0 ppm) and α,β-unsaturated protons (doublets at δ ~7.3–7.8 ppm, J = 15–16 Hz).

- UV-Vis : π→π* transitions (~300–350 nm) and charge-transfer interactions .

Advanced Research Questions

Q. How can DFT calculations enhance the interpretation of experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts optimized geometry, vibrational frequencies, and thermochemical properties. Compare computed IR spectra (scaled by 0.961) with experimental data to validate intramolecular hydrogen bonding and substituent effects. Mulliken charges and Molecular Electrostatic Potential (MEP) maps reveal electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in vibrational frequencies often arise from solvent effects or anharmonicity. Use polarizable continuum models (PCM) for solvent corrections in DFT. For NMR shifts, apply gauge-including atomic orbital (GIAO) methods with solvent-specific parameters .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph set analysis (e.g., Etter’s rules) identifies motifs like C(6) chains or R₂²(8) rings. For this compound, intermolecular O–H···O=C interactions dominate, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies contributions from H···Cl (5–10%) and H···π (15–20%) contacts .

Q. What protocols ensure reliable validation of crystallographic data in publications?

Follow IUCr guidelines:

- Check for missing symmetry (PLATON/ADDSYM).

- Validate displacement parameters (RIGU check).

- Deposit data in CCDC (e.g., CCDC 1988019) and reference SHELX refinement details .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.

- Oxime derivatives : Synthesize O-benzyl oximes via reaction with aryl halides to enhance antimicrobial activity. Monitor regioselectivity using HPLC .

Methodological Considerations

Q. What advanced techniques address challenges in characterizing tautomeric equilibria?

Variable-temperature NMR (VT-NMR) and dynamic UV-Vis spectroscopy track keto-enol tautomerism. Solvent polarity (e.g., DMSO vs. chloroform) shifts equilibrium: polar solvents stabilize the enol form via intramolecular H-bonding .

Q. How can researchers reconcile discrepancies in reported antimicrobial activity across studies?

Standardize assays using CLSI guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.